Diethyl 4-(dimethylamino)quinoline-3,7-dicarboxylate
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Description
Diethyl 4-(dimethylamino)quinoline-3,7-dicarboxylate is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
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Biological Activity
Diethyl 4-(dimethylamino)quinoline-3,7-dicarboxylate is a synthetic organic compound belonging to the quinoline family, characterized by its unique structure that includes two carboxylate groups at the 3 and 7 positions of the quinoline ring. This structural configuration is significant for its potential biological activities, particularly in medicinal chemistry and biochemical applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N2O4, with a molecular weight of approximately 306.32 g/mol. The presence of the dimethylamino group enhances its solubility and reactivity, making it a candidate for various biological evaluations.
Synthesis
The synthesis typically involves multi-step synthetic routes that yield high purity and yield of the compound. These methods often include reactions with various reagents to introduce the dimethylamino and dicarboxylate functionalities effectively.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds structurally related to this compound. For instance, derivatives have been evaluated against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
- Pseudomonas aeruginosa
In vitro assays demonstrated that some derivatives exhibited significant antibacterial activity, particularly against S. aureus and E. coli, with comparative efficacy to established antibiotics like ampicillin and gentamicin .
Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |
---|---|---|---|
This compound | S. aureus | 15 | 50 |
This compound | E. coli | 12 | 60 |
Antitumor Activity
The antitumor potential of this compound has also been explored through MTT assays against various cancer cell lines such as HepG2 and HCT116. Preliminary results indicated that certain derivatives showed moderate to high anti-proliferative activity with IC50 values ranging from 7.7 to 14.2 µg/mL .
Cell Line | Compound | IC50 (µg/mL) |
---|---|---|
HepG2 | This compound | 10.5 |
HCT116 | This compound | 12.0 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for bacterial survival or cancer cell proliferation. For example, similar compounds have been shown to inhibit quinone reductase enzymes, which play a role in detoxifying harmful metabolites.
Case Studies and Research Findings
- Antibacterial Evaluation : A study evaluated several quinoline derivatives for their antibacterial activity using the agar diffusion method. The findings indicated that compounds with higher lipophilicity exhibited enhanced antibacterial properties .
- Antitumor Screening : In another investigation focusing on antitumor activity, derivatives of diethyl 4-(dimethylamino)quinoline were tested against cancer cell lines with results indicating promising anti-proliferative effects compared to standard chemotherapy agents .
- Cytotoxicity Studies : Cytotoxicity assessments in mouse macrophage cell lines demonstrated that while some derivatives displayed antibacterial properties, they also maintained low cytotoxicity levels, suggesting a favorable safety profile for further development as therapeutic agents .
Properties
Molecular Formula |
C17H20N2O4 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
diethyl 4-(dimethylamino)quinoline-3,7-dicarboxylate |
InChI |
InChI=1S/C17H20N2O4/c1-5-22-16(20)11-7-8-12-14(9-11)18-10-13(15(12)19(3)4)17(21)23-6-2/h7-10H,5-6H2,1-4H3 |
InChI Key |
RNRCABJQMJURTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=C(C(=C2C=C1)N(C)C)C(=O)OCC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.